2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate
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Overview
Description
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate is a chemical compound with the molecular formula C19H20Cl3NO2 and a molecular weight of 400.73 g/mol . This compound is known for its unique structure, which includes an ethyl group attached to a 3-methylphenylamino moiety and a trichloromethyl group attached to a benzoate ester .
Preparation Methods
The synthesis of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate typically involves the reaction of 3-methylphenylamine with ethyl bromoacetate to form an intermediate, which is then reacted with 3-(trichloromethyl)benzoic acid . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate can be compared with other similar compounds, such as:
2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate: This compound has a similar structure but with a different position of the trichloromethyl group.
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(chloromethyl)benzoate: This compound has a similar structure but with a chloromethyl group instead of a trichloromethyl group.
The uniqueness of this compound lies in its specific structural arrangement, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
93805-37-9 |
---|---|
Molecular Formula |
C19H20Cl3NO2 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-(N-ethyl-3-methylanilino)ethyl 3-(trichloromethyl)benzoate |
InChI |
InChI=1S/C19H20Cl3NO2/c1-3-23(17-9-4-6-14(2)12-17)10-11-25-18(24)15-7-5-8-16(13-15)19(20,21)22/h4-9,12-13H,3,10-11H2,1-2H3 |
InChI Key |
WQSYEFNVEXAEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC(=CC=C1)C(Cl)(Cl)Cl)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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